molecular formula C7H6N2O B117332 5-Hydroxybenzimidazole CAS No. 149471-91-0

5-Hydroxybenzimidazole

Cat. No.: B117332
CAS No.: 149471-91-0
M. Wt: 134.14 g/mol
InChI Key: KRKSOBREFNTJJY-UHFFFAOYSA-N
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Description

5-Hydroxybenzimidazole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring with a hydroxyl group attached at the fifth position. This compound is part of the benzimidazole family, which is known for its wide range of biological and pharmacological activities. Benzimidazoles have been extensively studied for their potential therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxybenzimidazole typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the condensation of o-phenylenediamine with formic acid under acidic conditions, followed by oxidation to introduce the hydroxyl group at the fifth position. Another approach involves the use of aldehydes or ketones in the presence of an oxidizing agent to achieve the desired hydroxylation .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, in combination with suitable ligands, can facilitate the hydroxylation reaction. Additionally, continuous flow reactors are utilized to optimize reaction conditions and scale up production .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxybenzimidazole undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The imidazole ring can be reduced to form dihydrobenzimidazole derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Hydroxybenzimidazole has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: this compound derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. They are also explored for their anti-inflammatory and antioxidant properties.

    Industry: This compound is used in the development of corrosion inhibitors, dyes, and polymers

Mechanism of Action

The mechanism of action of 5-Hydroxybenzimidazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    N-Hydroxybenzimidazole: Similar in structure but with the hydroxyl group attached to the nitrogen atom.

    5-Methylbenzimidazole: Contains a methyl group instead of a hydroxyl group at the fifth position.

    2-Aminobenzimidazole: Features an amino group at the second position

Uniqueness: 5-Hydroxybenzimidazole is unique due to its specific hydroxylation at the fifth position, which imparts distinct chemical reactivity and biological activity. This hydroxyl group enhances its ability to participate in hydrogen bonding and redox reactions, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

3H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-4,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKSOBREFNTJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194276
Record name 5-Hydroxybenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41292-65-3
Record name 5-Hydroxybenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41292-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxybenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041292653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxybenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.7 parts of 2-chloropyrimidine, 9.66 parts of 2-[[1-(2-aminoethyl)-4-piperidinyl]amino]-1-[(4-fluorophenyl)methyl]-1H-benzimidazol-5-ol trihydrobromide, 5 parts of sodium hydrogen carbonate and 80 parts of ethanol was stirred and refluxed overnight. The reaction mixture was evaporated and the residue was taken up in trichloromethane. The organic phase was washed with water, dried, filtered and evaporated. The residue was crystallized from a mixture of acetonitrile and methanol, yielding 5.2 parts (83%) of 1-[(4-fluorophenyl)methyl]-2-[[1-[2-(2-pyrimidinylamino)ethyl]-4-piperidinyl]amino]-1e,uns/H/ -benzimidazol-5-ol; mp. 194.4° C. (compound 64).
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2-[[1-(2-aminoethyl)-4-piperidinyl]amino]-1-[(4-fluorophenyl)methyl]-1H-benzimidazol-5-ol trihydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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